molecular formula C25H22N2O3 B216189 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

货号 B216189
分子量: 398.5 g/mol
InChI 键: PRLYJWJHXKEZHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide, also known as CB-1 receptor antagonist, is a chemical compound that has been widely studied in the field of pharmacology. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including obesity, addiction, and anxiety.

作用机制

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide acts as a 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonist by binding to the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor and blocking its activity. The 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor is a G protein-coupled receptor that is primarily found in the brain and is involved in the regulation of appetite, metabolism, and the reward pathway. By blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide can reduce appetite, improve metabolic function, and reduce drug-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide are primarily related to its action as a 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonist. By blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, the compound can reduce appetite, improve metabolic function, and reduce drug-seeking behavior. In animal models, the compound has been found to reduce food intake, increase energy expenditure, and improve glucose metabolism. It has also been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine.

实验室实验的优点和局限性

One of the advantages of using 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide in lab experiments is its specificity for the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor. By selectively blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, researchers can study the specific effects of this receptor on various physiological processes, such as appetite regulation and drug addiction. However, one of the limitations of using this compound is that it is not selective for the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, and can also bind to other receptors, such as the CB-2 receptor. This can lead to off-target effects and make it difficult to interpret the results of experiments.

未来方向

There are several potential future directions for research on 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide. One area of research is in the development of more selective 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonists that do not have off-target effects. This could help to improve the specificity of experiments and make it easier to interpret the results.
Another area of research is in the development of new therapeutic applications for 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide. For example, the compound has been found to have potential applications in the treatment of anxiety and depression, as well as in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In conclusion, 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. Its action as a 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonist has been found to have potential applications in the treatment of obesity, addiction, anxiety, and neurodegenerative diseases. While there are limitations to using this compound in lab experiments, there are also potential future directions for research that could help to improve its specificity and develop new therapeutic applications.

合成方法

The synthesis of 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide involves a multi-step process. The starting material is 3-methylbenzoyl chloride, which is reacted with 1,2,3,4-tetrahydroisoquinoline to form 3-methyl-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide. This intermediate is then reacted with ethylene glycol to form 3-methyl-N-(1,2,3,4-tetrahydroisoquinolin-2-yl)-1,3-dioxo-octahydro-4,6-ethenocyclopropa[f]isoindole-2-carboxamide, which is then reacted with thionyl chloride to form the final product, 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide.

科学研究应用

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of obesity. The compound has been found to act as a 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor antagonist, which means that it blocks the activity of the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, which is involved in the regulation of appetite and metabolism. Studies have shown that blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor can lead to weight loss and improved metabolic function.
Another area of research has been in the treatment of addiction. The 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor is also involved in the reward pathway in the brain, which is implicated in addiction. By blocking the 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide receptor, 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide has been found to reduce drug-seeking behavior in animal models of addiction.

属性

产品名称

3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)benzamide

分子式

C25H22N2O3

分子量

398.5 g/mol

IUPAC 名称

3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C25H22N2O3/c1-13-4-2-6-15(10-13)26-23(28)14-5-3-7-16(11-14)27-24(29)21-17-8-9-18(20-12-19(17)20)22(21)25(27)30/h2-11,17-22H,12H2,1H3,(H,26,28)

InChI 键

PRLYJWJHXKEZHV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

规范 SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

溶解度

1.5 [ug/mL]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。